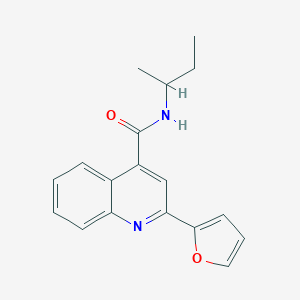![molecular formula C15H13FIN5O B279924 N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279924.png)
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide, also known as FIPI, is a small molecule inhibitor that targets phospholipase D enzymes. This compound has been the subject of scientific research due to its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Mecanismo De Acción
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide works by inhibiting the activity of phospholipase D enzymes, which are involved in the production of phosphatidic acid. Phosphatidic acid is a lipid messenger that plays a role in cell signaling and membrane dynamics. By inhibiting the production of phosphatidic acid, this compound can disrupt cellular signaling pathways and lead to a reduction in tumor growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. In cancer, this compound has been shown to inhibit tumor growth and metastasis, as well as induce apoptosis (programmed cell death) in cancer cells. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is that it is a small molecule inhibitor, which makes it easier to use in lab experiments than larger molecules such as antibodies. However, one limitation of this compound is that it may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. One area of research could be to further explore its potential therapeutic applications in cancer and inflammatory diseases. Another area of research could be to develop more specific inhibitors of phospholipase D enzymes that do not have off-target effects. Additionally, research could be done to better understand the mechanism of action of this compound and how it interacts with other cellular signaling pathways.
Métodos De Síntesis
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can be synthesized through a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-fluorobenzylamine with 1H-pyrazole-3-carboxylic acid to form 1-(2-fluorobenzyl)-1H-pyrazol-3-ylamine. This intermediate is then reacted with 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In cancer, phospholipase D enzymes have been shown to play a role in tumor growth and metastasis. This compound has been shown to inhibit the activity of these enzymes, leading to a reduction in tumor growth and metastasis in animal models.
In inflammatory diseases, phospholipase D enzymes have been shown to play a role in the production of pro-inflammatory cytokines. This compound has been shown to inhibit the activity of these enzymes, leading to a reduction in the production of pro-inflammatory cytokines in animal models of inflammatory diseases.
Propiedades
Fórmula molecular |
C15H13FIN5O |
|---|---|
Peso molecular |
425.2 g/mol |
Nombre IUPAC |
N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H13FIN5O/c1-21-14(12(17)8-18-21)15(23)19-13-6-7-22(20-13)9-10-4-2-3-5-11(10)16/h2-8H,9H2,1H3,(H,19,20,23) |
Clave InChI |
XDVRGGTUBUJPFY-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3F |
SMILES canónico |
CN1C(=C(C=N1)I)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)
![ethyl 3-[(4-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279857.png)
![ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279859.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide](/img/structure/B279861.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B279863.png)
![5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279865.png)
![3-[(4-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B279868.png)
